Purity Specifications: HPLC Purity Threshold for Pharmaceutical Intermediate Applications
2,3-Dichloro-5-fluoropyridine is commercially available with a high-performance liquid chromatography (HPLC) purity of ≥99.0%, with individual unknown impurities limited to ≤0.1% and moisture content (Karl Fischer) ≤0.2% [1]. While typical commercial grades from general chemical suppliers specify ≥98% purity, the ≥99.0% specification with defined impurity and residual solvent limits (meeting ICH Q3C Class 2 guidelines) provides a quantifiable quality benchmark for pharmaceutical intermediate procurement .
| Evidence Dimension | HPLC Purity Specification |
|---|---|
| Target Compound Data | ≥99.0% (HPLC), single unknown impurity ≤0.1%, moisture ≤0.2% (KF) |
| Comparator Or Baseline | Typical commercial grade: ≥98% purity |
| Quantified Difference | Minimum 1% absolute purity increase with defined impurity thresholds |
| Conditions | HPLC analysis; Karl Fischer titration; ICH Q3C residual solvent guidelines |
Why This Matters
Higher purity with defined impurity thresholds reduces the risk of side reactions and simplifies downstream purification in pharmaceutical intermediate applications, directly impacting process yield and regulatory compliance.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). 2,3-Dichloro-5-fluoropyridine: High-Purity Halogenated Pyridine Derivative - Quality Specifications. Product Technical Datasheet. View Source
